molecular formula C10H16N4O B1493094 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-3-ol CAS No. 1541942-61-3

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-3-ol

Cat. No.: B1493094
CAS No.: 1541942-61-3
M. Wt: 208.26 g/mol
InChI Key: LQRZQCNGFURWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

  • Substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their derivatives have been synthesized and evaluated for cytotoxic activities against human breast cancer and kidney cell lines. These compounds showed significant anti-proliferative activities, with some being more effective than curcumin, a known anti-cancer agent. Molecular docking studies indicated good binding affinity with Bcl-2 protein, suggesting potential applications in cancer therapy (Parveen et al., 2017).

  • Aminopyrimidine derivatives have been identified as novel 5-HT(1A) agonists, showing moderate potency and metabolic stability. The research highlights the role of these compounds in developing new therapeutic agents targeting serotonin receptors, which are implicated in various neurological disorders (Dounay et al., 2009).

Antimicrobial and Antifungal Activities

  • Schiff base derivatives synthesized from 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide exhibited potent antibacterial and antifungal activities. Molecular modeling studies supported their efficacy, suggesting these compounds as potential antimicrobial agents (Othman et al., 2019).

Drug Design and Development

  • Compounds containing 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives were synthesized and tested for affinity to histamine H3 and H4 receptors. These studies contribute to the development of new drugs with potential applications in treating neurological and inflammatory diseases (Sadek et al., 2014).

Synthetic Methodology and Chemical Insights

  • The synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives and their structural and quantum chemical insights were reported. This research contributes to the understanding of non-covalent interactions in organic crystals and their impact on molecular stability and reactivity (Ali et al., 2021).

Mechanism of Action

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Compounds with a piperidine moiety show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Pyrimidine is a basic structure in nucleotides and nucleic acids, playing a crucial role in the storage of genetic information in cells. Pyrimidine derivatives are known to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

1-(6-amino-2-methylpyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRZQCNGFURWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC(C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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